molecular formula C18H18BrN3OS B2364066 N-(4-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 864923-44-4

N-(4-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B2364066
CAS No.: 864923-44-4
M. Wt: 404.33
InChI Key: FQOFHQPANZZZDH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a useful research compound. Its molecular formula is C18H18BrN3OS and its molecular weight is 404.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

  • Research has explored synthetic procedures for diazocine derivatives like N-(4-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide. These studies involve complex synthetic pathways using materials such as ethyl isoquinoline-4-carboxylate and m-methoxyphenylacetone. This research contributes to the broader understanding of the synthesis of diazocine derivatives and their potential applications in various fields (Shiotani, Hori, & Mitsuhasi, 1967).

Halogenation Methods

  • Investigations into the halogenation of methanodibenzo diazocine have provided insights into the synthesis of unsymmetrical analogs of Troger's base, including bromo- and iodo- derivatives. This research demonstrates the potential for creating a diverse range of chemical structures with varied properties, enhancing the scope of applications in different scientific fields (Didier & Sergeyev, 2007).

Biological Activity

  • Studies have also focused on the antiviral activities of similar diazocine derivatives. These investigations reveal the potential of such compounds in inhibiting viruses like influenza A and parainfluenza, highlighting their significance in medicinal chemistry and antiviral drug development (Fedorova et al., 2019).

Crystal Structure Analysis

  • The crystal structure of diazocine compounds provides valuable information for understanding their chemical properties. For instance, studies on dibromo zinc(II) compounds show how the crystal structure can influence the chemical behavior and potential applications of diazocine derivatives (Lee, Kang, Kim, & Choi, 2002).

Properties

IUPAC Name

N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3OS/c19-14-4-6-15(7-5-14)20-18(24)21-9-12-8-13(11-21)16-2-1-3-17(23)22(16)10-12/h1-7,12-13H,8-11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOFHQPANZZZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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